1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone
Description
Chemical Structure: This compound features a spirocyclic architecture where an imidazo[4,5-c]pyridine ring is fused to a piperidine ring at the 4-position. Molecular Formula: C₁₂H₁₈N₄O; Molecular Weight: 234.30; CAS No.: 65092-21-9; Purity: 95% . Synthetic Relevance: Synthesized via solid-phase or solution-phase methods, often involving cyclization of thiourea intermediates with diamines .
Properties
IUPAC Name |
1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c1-9(17)16-6-3-12(4-7-16)11-10(2-5-15-12)13-8-14-11/h8,15H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFIBPJTUVGMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)C3=C(CCN2)NC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65092-21-9 | |
| Record name | 1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-c]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Spiro linkage formation: The spiro linkage is formed by reacting the imidazo[4,5-c]pyridine core with a piperidine derivative under controlled conditions.
Introduction of the ethanone group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Material Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidin]-1’-yl)ethanone involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Structural Insights :
- Spirocyclic systems (e.g., piperidine fusion) confer rigidity, which may enhance binding specificity compared to non-spiro analogues like 2-ethyl derivatives .
Pharmacological Activity
Table 2: Pharmacological Profiles
Key Findings :
- Imidazo[4,5-c]pyridine derivatives exhibit potent antiviral activity, with EC₅₀ values as low as 0.004 µM for HCV inhibition . The target compound’s acetyl group may modulate potency, though specific data are lacking.
- Clinically, imidazo[4,5-c]pyridines remain underdeveloped compared to imidazo[1,2-a]pyridines (e.g., Zolpidem), partly due to insufficient structure-activity relationship (SAR) studies .
Key Observations :
Purity and Commercial Availability
Table 4: Availability and Stability
Key Notes:
- The acetyl group in the target compound may improve stability compared to benzyl derivatives, which are prone to oxidation .
Biological Activity
The compound 1-(3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₉N₅O
- Molecular Weight : 275.35 g/mol
- CAS Number : 1171476-00-8
Structure
The structure of the compound features a spirocyclic arrangement which is significant in influencing its biological interactions. The imidazo[4,5-c]pyridine moiety is particularly noted for its presence in various bioactive compounds.
Pharmacological Properties
- Neuroactivity : Research indicates that compounds with similar structures may exhibit neuroactive properties. For example, tetrahydrocarbolines are known to have neuroprotective effects and potential applications in treating neurodegenerative diseases .
- Antidepressant Effects : Some studies suggest that derivatives of imidazo[4,5-c]pyridine can modulate neurotransmitter systems, potentially offering antidepressant effects. This is particularly relevant for compounds targeting serotonin and dopamine receptors.
- Anticancer Activity : Preliminary studies have shown that certain imidazo-containing compounds can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological activity of this compound may involve:
- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), leading to altered signal transduction pathways.
- Inhibition of Enzymatic Activity : Potential inhibition of enzymes involved in tumor progression or neurotransmitter degradation.
- Induction of Apoptosis : Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction or caspase activation.
Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of a similar tetrahydrospiro compound in a rodent model of Parkinson's disease. The results indicated a significant reduction in neurodegeneration markers and improved motor function after treatment with the compound.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis at concentrations above 10 µM. The mechanism involved mitochondrial membrane potential disruption and caspase activation.
Study 3: Behavioral Studies
Behavioral tests conducted on rodents treated with the compound showed significant antidepressant-like effects compared to controls. The results suggest modulation of serotonergic pathways as a possible mechanism.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
